![molecular formula C25H29NO2 B3997172 2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide](/img/structure/B3997172.png)
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide
Overview
Description
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide is a complex organic compound that features a phenoxy group, an adamantyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl and phenoxy intermediates. One common synthetic route includes the following steps:
Preparation of 3-phenyl-1-adamantylmethyl chloride: This intermediate can be synthesized by reacting 3-phenyl-1-adamantylmethanol with thionyl chloride (SOCl2) under reflux conditions.
Formation of 2-phenoxyacetamide: This intermediate is prepared by reacting phenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of 3-phenyl-1-adamantylmethyl chloride with 2-phenoxyacetamide in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the adamantyl group can enhance binding affinity through hydrophobic interactions. The acetamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: Lacks the adamantyl group, resulting in different physical and chemical properties.
3-phenyl-1-adamantylamine: Contains an amine group instead of an acetamide group, leading to different reactivity and applications.
N-[(3-phenyl-1-adamantyl)methyl]acetamide: Lacks the phenoxy group, affecting its interaction with molecular targets.
Uniqueness
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide is unique due to the combination of its phenoxy, adamantyl, and acetamide groups, which confer distinct structural and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-phenoxy-N-[(3-phenyl-1-adamantyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c27-23(16-28-22-9-5-2-6-10-22)26-18-24-12-19-11-20(13-24)15-25(14-19,17-24)21-7-3-1-4-8-21/h1-10,19-20H,11-18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHGBCFZSCWVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-3-[4-(4-methylphenoxy)piperidin-1-yl]-3-oxopropanamide](/img/structure/B3997095.png)
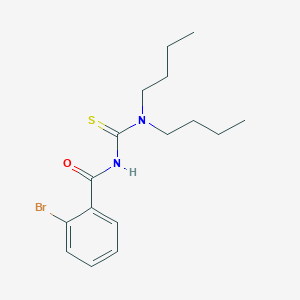
![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE](/img/structure/B3997121.png)
![1-Nitro-17-(2-prop-2-enoxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3997134.png)
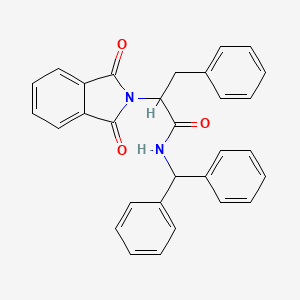
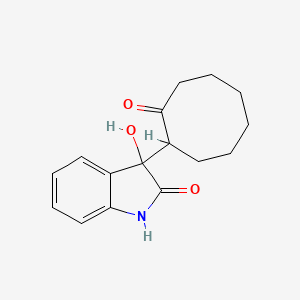
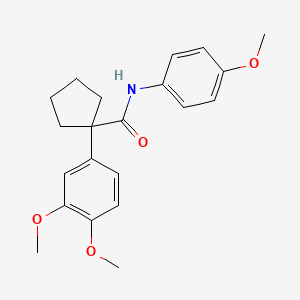
![4-fluoro-N-(4-{2-[(4-fluorobenzoyl)amino]ethoxy}phenyl)benzamide](/img/structure/B3997151.png)
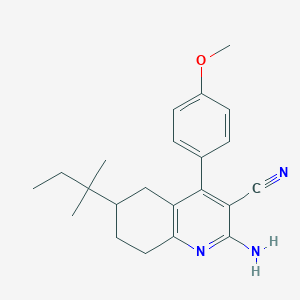
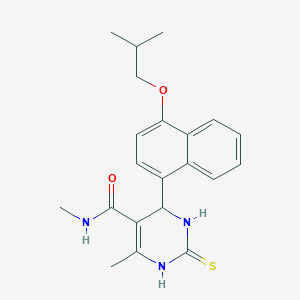
![5,7-bis(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3997161.png)
![2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride](/img/structure/B3997167.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3997181.png)
![2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B3997185.png)
